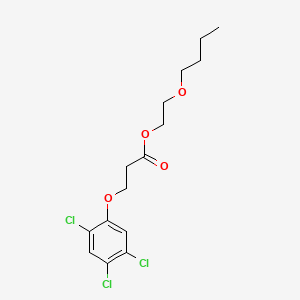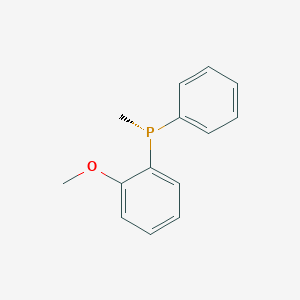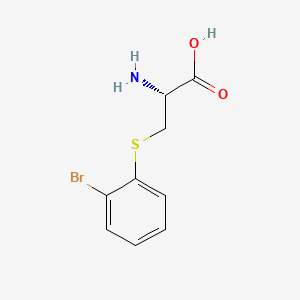
S-(o-Bromophenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(o-Bromophenyl)cysteine is an organic compound that belongs to the class of L-cysteine-S-conjugates. This compound contains a cysteine molecule where the thiol group is conjugated with an ortho-bromophenyl group. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
The synthesis of S-(o-Bromophenyl)cysteine can be achieved through several methods. One common approach involves the reaction of L-cysteine with ortho-bromobenzyl bromide under basic conditions. This reaction typically takes place in an aqueous or organic solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the use of tryptophan synthase in a chemoenzymatic process. This method starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase. This approach has been shown to produce high-purity, optically active S-phenyl-L-cysteine with a total yield of 81.3% .
Chemical Reactions Analysis
S-(o-Bromophenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stabilization of proteins.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include iodoacetic acid, iodoacetamide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
S-(o-Bromophenyl)cysteine has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(o-Bromophenyl)cysteine involves its interaction with specific molecular targets, such as glutathione S-transferase. This enzyme catalyzes the conjugation of reduced glutathione to hydrophobic electrophiles, regulating various cellular processes. The compound’s ability to form disulfide bonds also plays a crucial role in its biological activity .
Comparison with Similar Compounds
S-(o-Bromophenyl)cysteine can be compared with other similar compounds, such as S-(4-bromobenzyl)cysteine and S-allyl-L-cysteine. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
S-(4-Bromobenzyl)cysteine: Contains a bromobenzyl group instead of an ortho-bromophenyl group and has different pharmacological properties.
S-Allyl-L-cysteine: Found in aged garlic supplements and has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects.
Properties
CAS No. |
122482-25-1 |
|---|---|
Molecular Formula |
C9H10BrNO2S |
Molecular Weight |
276.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
OJNHWDRFPGCMJP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)SC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

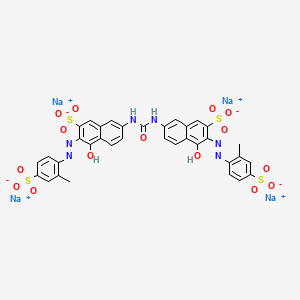
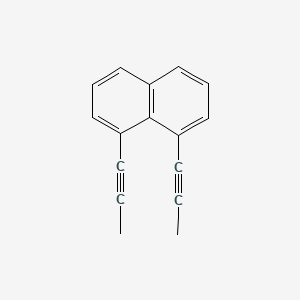
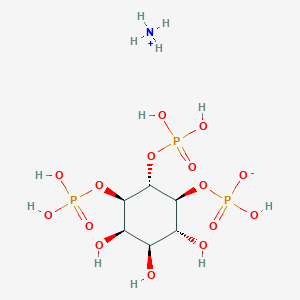
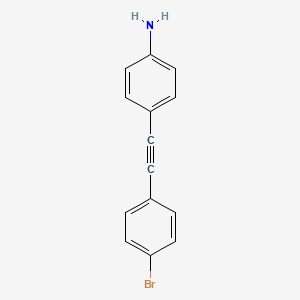
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
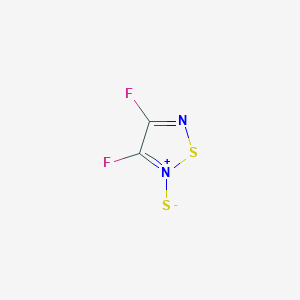
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


